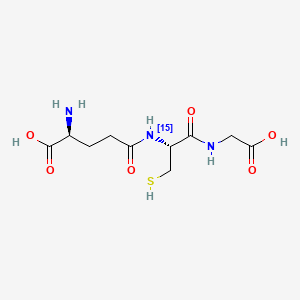
L-Glutathione reduced-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an endogenous antioxidant that scavenges oxygen free radicals, playing a crucial role in maintaining cellular redox homeostasis . The 15N labeling allows for its use in various scientific research applications, particularly in tracing and quantifying biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutathione reduced-15N is synthesized through a series of enzymatic reactions involving the amino acids L-glutamate, L-cysteine, and glycine. The synthesis process includes the following steps :
Formation of γ-glutamyl cysteine: The enzyme γ-glutamyl cysteine synthetase catalyzes the reaction between L-glutamate and L-cysteine in the presence of magnesium and manganese ions, hydrolyzing one molecule of ATP.
Formation of L-Glutathione: Glutathione synthetase then forms a peptide bond between γ-glutamyl cysteine and glycine, resulting in L-Glutathione by hydrolyzing another molecule of ATP.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms such as Saccharomyces cerevisiae. These microorganisms are optimized to produce high yields of L-Glutathione, which is then labeled with 15N through isotopic enrichment techniques .
Chemical Reactions Analysis
Types of Reactions
L-Glutathione reduced-15N undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide (GSSG).
Reduction: Glutathione reductase catalyzes the reduction of GSSG back to L-Glutathione.
Conjugation: It can conjugate with various electrophilic compounds through the action of glutathione S-transferases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.
Reduction: NADPH as a reducing agent in the presence of glutathione reductase.
Conjugation: Various electrophiles in the presence of glutathione S-transferases.
Major Products
Oxidation: Glutathione disulfide (GSSG).
Reduction: L-Glutathione.
Conjugation: Glutathione conjugates with various electrophiles.
Scientific Research Applications
L-Glutathione reduced-15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying redox reactions and metabolic pathways.
Biology: Investigates cellular redox homeostasis and oxidative stress responses.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its antioxidant properties.
Mechanism of Action
L-Glutathione reduced-15N exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and maintains cellular redox balance. The key molecular targets and pathways involved include :
Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide to water, using L-Glutathione as a substrate.
Glutathione Reductase: Reduces glutathione disulfide back to L-Glutathione using NADPH.
Glutathione S-Transferases: Catalyzes the conjugation of L-Glutathione with electrophilic compounds, aiding in detoxification.
Comparison with Similar Compounds
L-Glutathione reduced-15N can be compared with other similar compounds such as:
L-Glutathione reduced-13C2,15N: Another isotope-labeled form of L-Glutathione, labeled with both 13C and 15N.
L-Glutathione reduced: The non-labeled form, which is widely used as an antioxidant in various biological systems.
Uniqueness
The uniqueness of this compound lies in its 15N labeling, which allows for precise tracing and quantification in biochemical studies. This makes it particularly valuable in research applications where understanding the dynamics of glutathione metabolism is crucial .
Properties
Molecular Formula |
C10H17N3O6S |
|---|---|
Molecular Weight |
308.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1 |
InChI Key |
RWSXRVCMGQZWBV-ZLWFVQENSA-N |
Isomeric SMILES |
C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















